molecular formula C15H16N2O3 B14958543 3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide

3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B14958543
M. Wt: 272.30 g/mol
InChI Key: QZUIBVKUZVTEIV-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of two methoxy groups on the benzene ring and a pyridine ring attached to the amide group.

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 3-methyl-2-aminopyridine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Chemical Reactions Analysis

3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the signaling molecules or receptors involved in bacterial communication, thereby disrupting the signaling pathway and preventing biofilm formation . This mechanism makes it a promising candidate for the development of new antimicrobial therapies.

Comparison with Similar Compounds

3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-10-5-4-8-16-14(10)17-15(18)11-6-7-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18)

InChI Key

QZUIBVKUZVTEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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